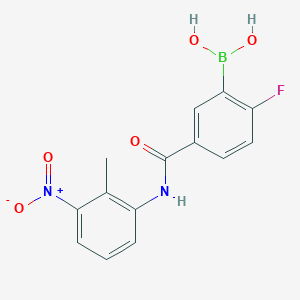

2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid

Beschreibung

Eigenschaften

Molekularformel |

C14H12BFN2O5 |

|---|---|

Molekulargewicht |

318.07 g/mol |

IUPAC-Name |

[2-fluoro-5-[(2-methyl-3-nitrophenyl)carbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C14H12BFN2O5/c1-8-12(3-2-4-13(8)18(22)23)17-14(19)9-5-6-11(16)10(7-9)15(20)21/h2-7,20-21H,1H3,(H,17,19) |

InChI-Schlüssel |

NGWDZPSONNLBMF-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)F)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of Fluorinated Nitroaromatic Intermediates

A critical intermediate in the synthesis is 5-fluoro-2-nitroaniline or related fluoronitrobenzenes, which serve as precursors for carbamoylation and subsequent boronic acid formation.

- Method: Reaction of 2,4-difluoronitrobenzene with ammonia (NH3) under controlled temperature (35-40 °C) yields 5-fluoro-2-nitroaniline with high selectivity and yield. The reaction is followed by diazotization and hydrolysis in sulfuric acid with sodium nitrite at low temperatures (0-10 °C), then heating to 90-95 °C to obtain 5-fluoro-2-nitrophenol, a key intermediate for further transformations.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| a) | 2,4-difluoronitrobenzene + NH3 (2.1-2.5 eq) | 5-fluoro-2-nitroaniline | 35-40 °C, crystallization at 5-10 °C |

| b) | 5-fluoro-2-nitroaniline + H2SO4 + NaNO2 | 5-fluoro-2-nitrophenol | 0-10 °C for 0.5-1 h, then 90-95 °C for 1 h |

This method offers advantages of high yield, short reaction time, and industrial scalability.

Nitration and Esterification of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

- Starting from 5-fluoro-2-methylbenzoic acid, nitration is performed using a mixture of concentrated sulfuric acid and nitric acid at low temperature (-5 to 0 °C) to introduce the nitro group at the 3-position.

- The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then converted to the methyl ester by reaction with methanol and thionyl chloride under reflux for 16 hours.

- Purification by silica gel chromatography yields methyl 5-fluoro-2-methyl-3-nitrobenzoate with an overall yield of approximately 25% for the two steps.

| Step | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| a) | 5-fluoro-2-methylbenzoic acid + H2SO4 + HNO3 | 5-fluoro-2-methyl-3-nitrobenzoic acid | Crude | -5 to 0 °C, 2 h stirring |

| b) | Crude acid + MeOH + SOCl2, reflux 16 h | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 25% (two steps) | Purified by chromatography |

Formation of the Carbamoyl Linkage

- The carbamoyl group linking the fluorobenzeneboronic acid and the nitrophenyl moiety is typically introduced by reacting an amine derivative of the nitrophenyl compound with an activated fluorobenzeneboronic acid derivative.

- This step requires careful control of reaction conditions to avoid side reactions and maintain the integrity of the boronic acid group.

- Commonly, coupling agents or carbamoyl chloride intermediates are used to facilitate the formation of the amide bond.

Synthesis of the Boronic Acid Moiety

- The boronic acid group is introduced via lithiation of a suitable halogenated fluorobenzene precursor followed by reaction with trialkyl borates and subsequent hydrolysis.

- For example, lithiating 1-bromo-4-fluorobenzene with a lithium base (e.g., n-butyl lithium) in an aprotic solvent forms (5-bromo-2-fluorophenyl)lithium, which reacts with tri(C1-C6 alkyl) borate to form a boronate ester.

- Hydrolysis of the boronate ester yields 5-bromo-2-fluorobenzeneboronic acid, which can be further functionalized.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| a) | 1-bromo-4-fluorobenzene + lithium base (e.g., n-BuLi) | (5-bromo-2-fluorophenyl)lithium | Low temperature, inert atmosphere |

| b) | Reaction with tri(C1-C6 alkyl) borate | Di-alkyl 5-bromo-2-fluorobenzeneboronate | - |

| c) | Hydrolysis | 5-bromo-2-fluorobenzeneboronic acid | - |

This method avoids impurities associated with dibromofluorobenzene mixtures and improves yield and purity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The use of 2,4-difluoronitrobenzene and ammonia for selective amination is a robust method that minimizes side reactions and is suitable for scale-up.

- Low-temperature nitration and esterification steps are critical to control regioselectivity and avoid over-nitration or decomposition.

- The lithiation-boronation sequence for boronic acid synthesis is preferred over direct halogenated boronic acid precursors due to better purity and yield.

- Carbamoyl bond formation requires mild conditions to preserve the boronic acid functionality, often employing coupling agents or activated intermediates.

- Purification typically involves crystallization and silica gel chromatography to achieve high purity (>97%) suitable for research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Agents:

The compound is being investigated for its potential use in the development of anticancer drugs. Boronic acids have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. Research indicates that derivatives of boronic acids can selectively target cancer cells, leading to apoptosis while sparing normal cells. The incorporation of the fluoro and nitro groups enhances the compound's biological activity and selectivity towards cancer cells .

Enzyme Inhibition:

Boronic acids are known to act as reversible inhibitors of serine proteases and cysteine proteases. The specific structure of 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid allows it to bind effectively to the active sites of these enzymes, potentially leading to therapeutic applications in treating diseases such as diabetes and hypertension by modulating enzymatic activity .

Organic Synthesis

Cross-Coupling Reactions:

The compound serves as a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The presence of the boronic acid functionality allows for the coupling with various electrophiles, facilitating the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds:

The unique substituents on the benzene ring enable selective functionalization. This property can be exploited to create diverse derivatives that may have enhanced physical or chemical properties, making it a versatile building block in synthetic organic chemistry .

Materials Science

Polymer Chemistry:

In materials science, boronic acids are utilized in the synthesis of boron-containing polymers and materials. These materials can exhibit unique properties such as increased thermal stability and enhanced mechanical strength. The specific structure of this compound may contribute to the development of new polymeric materials with tailored functionalities for applications in electronics and coatings .

Sensor Development:

The compound's ability to form complexes with various metal ions makes it suitable for the development of sensors. Boronic acids can selectively bind to diols and other functional groups, allowing for the detection of biomolecules or environmental pollutants through changes in fluorescence or conductivity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the cytotoxic effects on various cancer cell lines | Demonstrated significant inhibition of cell proliferation at low concentrations |

| Enzyme Inhibition Research | Investigated binding affinity with serine proteases | Showed competitive inhibition with IC50 values indicating high potency |

| Polymer Synthesis Experiment | Developed a series of boron-containing polymers | Achieved improved mechanical properties compared to traditional polymers |

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid involves its ability to form stable complexes with diols and participate in cross-coupling reactions. The boronic acid group interacts with various molecular targets, facilitating the formation of new chemical bonds and pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Analogous Benzeneboronic Acid Derivatives

*Note: The target compound is inferred from structural analogs in (H54746), which describes a 3-fluoro positional isomer.

Key Observations:

Fluorine vs. Chlorine: Chlorine substituents (e.g., in ) increase molecular weight and may alter solubility, whereas fluorine improves metabolic stability in drug intermediates .

Steric and Lipophilic Modifications :

- The 2-methyl group in the target compound introduces steric hindrance, which could reduce reaction rates but improve selectivity in coupling reactions .

- Aliphatic carbamoyl groups (e.g., propyl) lower molecular weight and increase hydrophobicity compared to aromatic counterparts .

Physicochemical Properties

Table 2: Physicochemical Data for Select Analogs

Biologische Aktivität

2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid is a member of the boronic acid family, which has garnered attention due to its diverse biological activities. This compound, characterized by the presence of a fluorine atom and a nitrophenyl substituent, exhibits unique properties that enhance its interaction with biological targets, particularly in medicinal chemistry and biochemistry.

The compound's chemical identifiers are as follows:

| Property | Value |

|---|---|

| CAS Number | 1449131-87-6 |

| Molecular Formula | C14H12BFN2O5 |

| Molecular Weight | 318.067 g/mol |

| IUPAC Name | [2-fluoro-5-[methyl-(2-nitrophenyl)carbamoyl]phenyl]boronic acid |

| PubChem CID | 73996036 |

These properties indicate a complex structure that contributes to its biological activity.

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diols and amino groups in biomolecules. This property is crucial for their role in enzyme inhibition, particularly in proteases and carbonic anhydrases. The electron-withdrawing effect of the fluorine atom enhances the acidity of the boronic acid, facilitating its interaction with target enzymes .

Antifungal Activity

Research has shown that fluorinated boronic acids can exhibit significant antifungal properties. For instance, compounds similar to this compound have been studied for their efficacy against various fungal pathogens. The mechanism involves the inhibition of key enzymes necessary for fungal growth and survival, such as chitin synthase and glucan synthase .

Antibacterial Properties

In addition to antifungal activity, this compound has demonstrated antibacterial effects. Studies indicate that it can inhibit the growth of gram-positive bacteria by disrupting cell wall synthesis. The nitrophenyl group is believed to play a role in increasing the lipophilicity of the molecule, enhancing its ability to penetrate bacterial membranes .

Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are important therapeutic targets due to their role in various physiological processes. Boronic acids have been identified as potent inhibitors of CAs, with studies revealing that this compound can effectively bind to the active site of these enzymes, leading to decreased catalytic activity .

Case Studies

- Antifungal Efficacy : A study evaluating the antifungal activity of various boronic acids found that those with fluorine substitutions showed enhanced potency against Candida albicans. The results indicated that this compound inhibited fungal growth at lower concentrations compared to non-fluorinated analogs .

- Bacterial Inhibition : In a comparative analysis of antibacterial agents, this compound was tested against Staphylococcus aureus. The findings revealed a significant reduction in bacterial viability when treated with the compound, suggesting its potential as a therapeutic agent against resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid?

The synthesis typically involves two key steps: (i) formation of the carbamoyl linkage via coupling between a fluorobenzeneboronic acid derivative and a substituted aniline, and (ii) introduction of the nitro group. For example, a palladium-catalyzed Suzuki-Miyaura coupling may be employed to attach the boronic acid moiety to a pre-functionalized aromatic ring, followed by nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration . The methyl group on the phenyl ring is often introduced early via alkylation or Friedel-Crafts acylation, depending on the starting material’s reactivity .

Q. How can purity and structural integrity be confirmed for this compound?

Purity is typically assessed via HPLC (≥97% purity threshold for research-grade material) , while structural confirmation relies on a combination of:

- ¹H/¹³C NMR : To verify the presence of fluorine-induced splitting patterns and carbamoyl protons.

- ¹⁹F NMR : For detecting the fluorine substituent’s chemical environment.

- HRMS (High-Resolution Mass Spectrometry) : To confirm the molecular formula (C₁₄H₁₁BFN₂O₅, exact mass: 341.08 g/mol) .

Recrystallization from ethanol/water mixtures is recommended for purification, as boronic acids are prone to hydrolysis .

Q. What are the critical storage conditions to ensure stability?

Store at 0–6°C in airtight, amber vials to prevent hydrolysis of the boronic acid group and degradation of the nitro moiety. Desiccants like silica gel should be used to mitigate moisture absorption, which can lead to dimerization or decomposition .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluorine substituents influence Suzuki-Miyaura coupling efficiency?

The electron-withdrawing nitro group deactivates the aryl ring, reducing the electrophilicity of the coupling partner and potentially slowing transmetallation. However, the ortho-fluoro substituent can enhance regioselectivity by directing coupling to the para position via steric and electronic effects. Optimization requires balancing catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base (K₂CO₃ vs. CsF) to stabilize the boronate intermediate . Contradictory reports on coupling yields (e.g., 40–75%) may arise from variations in solvent polarity (THF vs. DMF) or protecting group strategies for the carbamoyl nitrogen .

Q. What strategies mitigate competing side reactions during nitration?

The 3-nitro group on the phenylcarbamoyl moiety is susceptible to reduction or displacement under harsh conditions. To avoid this:

- Use low-temperature nitration (≤10°C) with mixed acid (HNO₃/H₂SO₄) to limit over-nitration.

- Protect the boronic acid group as a trifluoroborate salt during nitration, which improves stability and prevents boroxine formation .

Post-reaction, confirm regiochemistry via NOESY NMR to distinguish between 3-nitro and 4-nitro isomers .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

Density Functional Theory (DFT) calculations can predict the compound’s electronic profile and steric interactions in biological or catalytic systems. For example:

- Fukui indices identify reactive sites for further functionalization (e.g., adding sulfonamide groups for protein binding).

- Molecular docking assesses interactions with enzymes like proteases or kinases, where the carbamoyl group may act as a hydrogen-bond acceptor . Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding constants .

Q. What analytical challenges arise in characterizing degradation products?

Common degradation pathways include:

- Hydrolysis of the carbamoyl group : Detected via LC-MS as a mass shift of -43 Da (loss of CONH).

- Nitro reduction : Forms an amine derivative, identifiable by a new peak at ~340 nm in UV-Vis spectra.

Use HPLC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) to separate and identify degradation products. Cross-reference with synthetic standards for confirmation .

Methodological Considerations

- Contradiction Analysis : Discrepancies in reported yields (e.g., 50% vs. 80%) may stem from trace moisture in reactions or differences in catalyst lot activity. Always pre-dry solvents and use freshly opened catalyst batches .

- Scale-Up Challenges : Pilot-scale synthesis requires replacing THF with toluene for safer distillation and optimizing stoichiometry to reduce Pd waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.